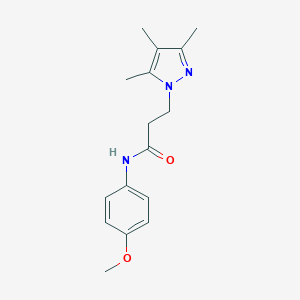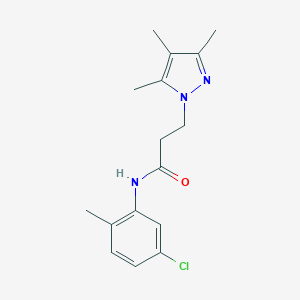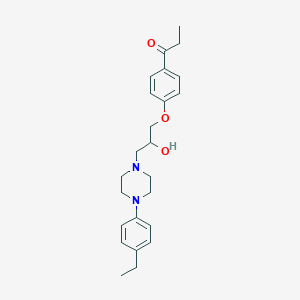
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide, also known as ML352, is a novel small molecule that has gained attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide involves its ability to target specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as CDK8 and CDK19, which are involved in cancer cell proliferation. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide also acts as a selective antagonist of the TRPV4 ion channel, which is involved in the regulation of inflammation and pain. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been shown to activate the Nrf2 pathway, which is responsible for reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of specific enzymes and receptors, leading to a reduction in cancer cell proliferation, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has also been found to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to have analgesic effects, reducing pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide in lab experiments include its high purity, potency, and specificity. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been optimized for high yield and purity, making it an ideal compound for use in lab experiments. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been shown to have high potency and specificity, allowing for precise targeting of specific enzymes and receptors. The limitations of using N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide in lab experiments include its potential toxicity and limited solubility. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to have low toxicity in preclinical studies, but further studies are needed to determine its safety in humans. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has limited solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine its safety and toxicity in humans. Finally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide can be used as a starting point for the development of new small molecules with improved potency and specificity for specific enzymes and receptors.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide involves a multistep process that includes the reaction of 5-chloro-2-methoxyphenylamine with piperidine and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBGIHSCQTWHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)



